molecular formula C11H12N2O2 B2537579 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid CAS No. 780032-71-5

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid

Cat. No.: B2537579
CAS No.: 780032-71-5
M. Wt: 204.229
InChI Key: WIMRYHOZLBQVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is an organic compound with the molecular formula C11H12N2O2. This compound is characterized by the presence of a tetrahydroquinoline ring system attached to an aminoacetic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid typically involves the condensation of 2-aminoacetic acid with 1,2,3,4-tetrahydroquinoline. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. Common reagents used in the synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of solid-supported catalysts can be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the aminoacetic acid moiety.

    Quinoline: An aromatic compound with a similar ring structure but without the tetrahydro and aminoacetic acid groups.

    Indole-3-acetic acid: A plant hormone with a similar aminoacetic acid group but a different ring system.

Uniqueness

2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is unique due to its combination of the tetrahydroquinoline ring and the aminoacetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-quinolin-2-ylideneamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(15)7-12-10-6-5-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMRYHOZLBQVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NCC(=O)O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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